molecular formula C20H22FN3O3 B2396767 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 954587-83-8

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No. B2396767
CAS RN: 954587-83-8
M. Wt: 371.412
InChI Key: SUXYLOQNLWZKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been studied extensively due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea in lab experiments is its ability to inhibit the activity of various enzymes and proteins involved in disease development and progression. However, one of the limitations is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the study of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea. One direction is the further study of its potential therapeutic applications in various diseases. Another direction is the development of more potent and selective analogs of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea. Additionally, the study of its potential use in combination with other drugs for the treatment of various diseases is also an important future direction.

Synthesis Methods

The synthesis of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea involves the reaction of 4-fluorophenylacetic acid with 1-methyl-5-oxopyrrolidine-3-carboxylic acid to form the intermediate, 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-1H-imidazole-4-carboxylic acid. This intermediate is then reacted with 4-methoxybenzylamine and isocyanate to form the final product, 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea.

Scientific Research Applications

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-18-8-2-14(3-9-18)11-22-20(26)23-12-15-10-19(25)24(13-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXYLOQNLWZKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxybenzyl)urea

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